molecular formula C11H13N3O2S2 B11790299 2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole

2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole

Cat. No.: B11790299
M. Wt: 283.4 g/mol
InChI Key: AEYYNHMSNPEUCS-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring fused with a piperazine moiety via a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole typically involves multi-step procedures. One common method includes the reaction of benzothiazole derivatives with piperazine in the presence of sulfonylating agents . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects . In cancer cells, it can interfere with proliferative pathways, thereby exhibiting cytotoxic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole is unique due to its sulfonyl linkage, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H13N3O2S2

Molecular Weight

283.4 g/mol

IUPAC Name

2-piperazin-1-ylsulfonyl-1,3-benzothiazole

InChI

InChI=1S/C11H13N3O2S2/c15-18(16,14-7-5-12-6-8-14)11-13-9-3-1-2-4-10(9)17-11/h1-4,12H,5-8H2

InChI Key

AEYYNHMSNPEUCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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